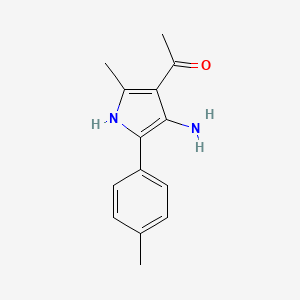
2-(Furan-2-ylmethoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethoxymethyl)oxane is an organic compound that features a furan ring and an oxane (tetrahydropyran) ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxane ring is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxymethyl)oxane typically involves the formation of the furan ring followed by the introduction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The oxane ring can be introduced through intramolecular cyclization reactions, such as the reaction of diols with acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethoxymethyl)oxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans, nitrofurans, and other substituted furans.
Scientific Research Applications
2-(Furan-2-ylmethoxymethyl)oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethoxymethyl)oxane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the oxane ring can engage in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF): Similar structure with two oxiranylmethoxy groups attached to the furan ring.
2,5-Bis[(2-oxiranylmethoxy)methyl]-benzene (BOB): Similar structure with a benzene ring instead of a furan ring.
Tetrahydropyran (Oxane): The oxane ring without the furan moiety.
Uniqueness
2-(Furan-2-ylmethoxymethyl)oxane is unique due to the combination of the furan and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
Properties
CAS No. |
54845-37-3 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(furan-2-ylmethoxymethyl)oxane |
InChI |
InChI=1S/C11H16O3/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h3,5,7,10H,1-2,4,6,8-9H2 |
InChI Key |
UJLFOEJTTSOSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
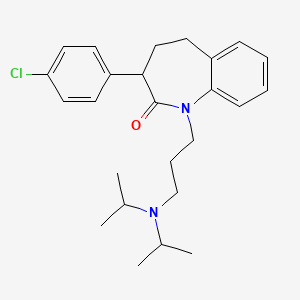
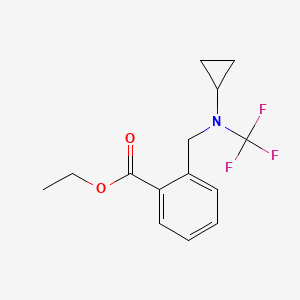
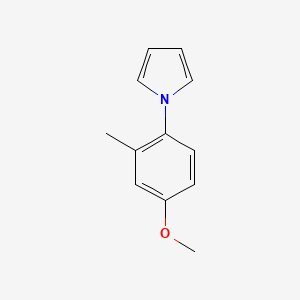
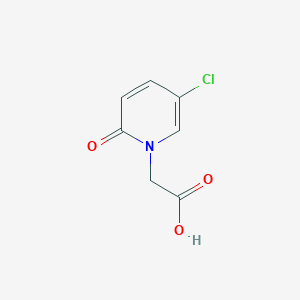


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

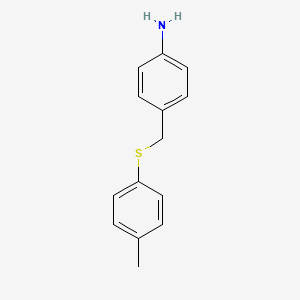
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)


